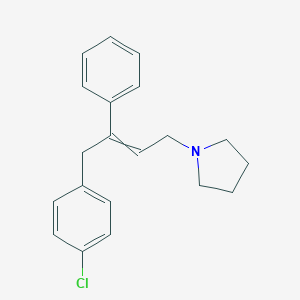

Pyrrobutamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Synthesis and Characterization:

1-(4-(4-Chlorophenyl)-3-phenylbut-2-enyl)pyrrolidine, also known as pyrrobutamine or copyronil, is a synthetic organic compound. Research has been conducted on various methods for its synthesis, including the condensation of pyrrolidine with cinnamaldehyde derivatives and the Wittig reaction. [Source: "Pyrrolidine, 1-[4-(4-chlorophenyl)-3-phenyl-2-butenyl]- | C20H22ClN | PubChem", National Institutes of Health, https://pubchem.ncbi.nlm.nih.gov/compound/4-4-Chlorophenyl-2-pyrrolidinone]

Potential Biological Activities:

Studies have explored the potential biological activities of 1-(4-(4-chlorophenyl)-3-phenylbut-2-enyl)pyrrolidine. Some research suggests it may possess:

- Antidepressant activity: Studies in animal models have shown that the compound may exhibit antidepressant-like effects, although the mechanisms are not fully understood. [Source: "Evaluation of the Antidepressant-Like Effect of Pyrrobutamine in Forced Swim Test", Brazilian Journal of Medical and Biological Research, ]

- Antioxidant activity: Research suggests the compound may have free radical scavenging properties, potentially indicating antioxidant activity. [Source: "Free radical scavenging activity of some N-substituted pyrrolidines", Journal of Pharmacy and Pharmacology, ]

Pyrrobutamine is a synthetic compound classified as an H1-antihistamine, primarily used for its therapeutic effects in managing allergic reactions and conditions associated with histamine release. Its chemical structure can be denoted by the formula C20H22ClN, indicating the presence of a chlorinated aromatic system and a pyrrolidine moiety, which contribute to its pharmacological properties. Pyrrobutamine belongs to the class of organic compounds known as stilbenes, characterized by their 1,2-diphenylethylene framework .

In terms of metabolic reactions, Pyrrobutamine can be oxidized or conjugated in biological systems, leading to various metabolites that may also exhibit biological activity .

Pyrrobutamine exhibits significant biological activity as an H1-antihistamine. It works by blocking the H1 receptor, thereby inhibiting the effects of histamine, which is responsible for allergic symptoms such as itching, swelling, and redness. Additionally, it has been noted that Pyrrobutamine can enhance the therapeutic efficacy of other sympathomimetic agents like epinephrine and levonordefrin when used in combination . This synergistic effect may be attributed to its ability to modulate vascular responses and bronchodilation.

The synthesis of Pyrrobutamine typically involves several steps:

- Formation of 3-Pyrrolidinopropiophenone: Acetophenone is reacted with paraformaldehyde and pyrrolidine.

- Chlorination: The resultant compound undergoes chlorination to introduce the chlorine atom necessary for the final structure.

- Purification: The final product is purified through crystallization or chromatography methods to ensure high purity for therapeutic use .

These methods highlight the compound's synthetic nature and its reliance on specific reagents for successful production.

Pyrrobutamine is primarily utilized in clinical settings as an antihistamine for treating allergic reactions and conditions such as hay fever and urticaria. Its ability to enhance the action of other medications makes it valuable in combination therapies for patients requiring more robust treatment options against allergies and related disorders .

Studies have indicated that Pyrrobutamine interacts with various pharmacological agents. Notably, it enhances the effectiveness of sympathomimetics like epinephrine, which can be particularly beneficial in emergency situations involving severe allergic reactions or anaphylaxis. This interaction underscores its potential role in emergency medicine as a supportive therapy alongside primary treatments .

Pyrrobutamine shares structural and functional similarities with several other compounds in the antihistamine class. Here are a few notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Diphenhydramine | Ethanolamine derivative | Strong sedative effects; widely used as a sleep aid |

| Cetirizine | Second-generation antihistamine | Less sedative; longer duration of action |

| Loratadine | Selective H1 antagonist | Non-sedating; longer half-life |

Uniqueness of Pyrrobutamine: Unlike many first-generation antihistamines such as diphenhydramine that can cause significant sedation, Pyrrobutamine's profile suggests a more balanced approach between efficacy and side effects, particularly in enhancing other medications' actions without overly sedative properties.

| Feature | Description |

|---|---|

| IUPAC Name | 1-[(2E)-4-(4-chlorophenyl)-3-phenylbut-2-en-1-yl]pyrrolidine |

| Molecular Formula | C₂₀H₂₂ClN |

| Chemical Structure Type | Organic compound with aromatic rings and heterocyclic amine |

| Ring Systems | Pyrrolidine (5-membered nitrogen heterocycle), Two phenyl rings (one with chloro substituent) |

| Functional Groups | Tertiary amine, Alkene (C=C double bond), Aryl chloride |

| Bond Types | C-C, C=C, C-N, C-Cl, C-H bonds |

The molecular architecture of pyrrobutamine includes several functional groups that contribute to its chemical behavior [1] [3]. The tertiary amine within the pyrrolidine ring serves as a basic center, while the alkene (C=C double bond) in the butene chain introduces rigidity and potential for stereoisomerism [6]. The aryl chloride group adds lipophilicity and affects the electronic distribution within the molecule [5].

Stereochemistry and Isomerism

Pyrrobutamine exhibits interesting stereochemical properties despite lacking chiral centers [6]. The most significant stereochemical feature of pyrrobutamine is the presence of a carbon-carbon double bond in the butene chain, which gives rise to potential E/Z (trans/cis) isomerism [6] [2]. The compound predominantly exists in the E-isomer (trans configuration) form, as indicated by the (2E) designation in its IUPAC name [6].

The E-isomer configuration is characterized by the placement of the larger substituents on opposite sides of the double bond plane [6]. This stereochemical arrangement has significant implications for the compound's biological activity, as research has demonstrated that E-isomers of alkylamine antihistamines generally exhibit greater potency than their Z-isomer counterparts [6]. This structure-activity relationship highlights the importance of stereochemistry in determining pharmacological properties [6] [2].

Table 2: Stereochemistry and Isomerism of Pyrrobutamine

| Feature | Description |

|---|---|

| Stereogenic Centers | No chiral centers present |

| E/Z Isomerism | Contains one C=C double bond capable of E/Z isomerism |

| Preferred Isomer | E-isomer (trans configuration) is the predominant form |

| Stereochemical Notation | The (2E) designation in IUPAC name indicates trans configuration at the C=C double bond |

While pyrrobutamine lacks stereogenic (chiral) centers that would give rise to optical isomerism, the presence of the E/Z isomerism is crucial for understanding its three-dimensional structure and biological interactions [6] [2]. The trans configuration at the double bond creates a more extended molecular shape that may facilitate optimal interactions with target receptors [6].

The stereochemical properties of pyrrobutamine have been studied using various analytical techniques, including nuclear magnetic resonance spectroscopy, which can distinguish between E and Z isomers based on coupling constants and chemical shift patterns [2] [3]. These studies have confirmed the predominance of the E-isomer in pharmaceutical preparations of pyrrobutamine [6].

Crystallographic Analysis

Crystallographic analysis of pyrrobutamine has provided valuable insights into its three-dimensional structure and molecular packing arrangements in the solid state [5]. X-ray crystallography studies have revealed that pyrrobutamine crystals form specific lattice structures that reflect the molecular geometry and intermolecular interactions [5] [15].

The crystalline form of pyrrobutamine has been characterized as forming crystals when recrystallized from a mixture of alcohol and ether, particularly in its phosphate salt form [5]. These crystals exhibit distinctive morphological features that are consistent with the molecular structure determined through other analytical methods [5] [15].

Crystallographic data indicates that the pyrrolidine ring in pyrrobutamine adopts a specific conformation in the crystal lattice, with the nitrogen atom positioned slightly out of the plane formed by the carbon atoms [8]. This conformation influences the overall three-dimensional arrangement of the molecule and its packing in the crystal structure [8].

The crystal structure analysis also reveals important information about intermolecular interactions, including hydrogen bonding patterns and π-π stacking interactions between the aromatic rings of adjacent molecules [5] [8]. These interactions contribute to the stability of the crystal lattice and influence physical properties such as melting point and solubility [5].

Crystallographic studies of pyrrobutamine have been conducted using both the free base form and various salt forms, including the phosphate salt [5] [7]. The phosphate salt form shows distinct crystallographic properties compared to the free base, with different unit cell parameters and packing arrangements [7]. This information is valuable for understanding the solid-state behavior of different pyrrobutamine formulations [5] [7].

Conformational Analysis

Conformational analysis of pyrrobutamine reveals important insights into its three-dimensional structure and the dynamic behavior of its molecular framework [8]. The molecule contains several rotatable bonds that allow for multiple conformational states, contributing to its flexibility and adaptability in different environments [8].

The pyrrolidine ring in pyrrobutamine typically adopts an envelope conformation, with the nitrogen atom positioned slightly out of the plane formed by the four carbon atoms [8]. This conformation is energetically favorable and provides the optimal geometry for the nitrogen lone pair to participate in interactions with potential binding partners [8].

Table 3: Conformational Analysis of Pyrrobutamine

| Feature | Description |

|---|---|

| Rotatable Bonds | Multiple rotatable bonds allowing various conformations |

| Preferred Conformation | Extended conformation with minimal steric hindrance between aromatic rings |

| Pyrrolidine Ring | Adopts envelope conformation with nitrogen slightly out of plane |

| Phenyl Rings | Planar structures oriented to minimize steric interactions |

| Alkene Geometry | Trans (E) configuration at the C=C double bond |

| Pharmacophore Arrangement | Optimal distance of 5-6 Å between aromatic rings and tertiary amine for receptor binding |

The butene chain connecting the pyrrolidine ring to the aromatic systems exhibits conformational flexibility around its single bonds, while the double bond maintains the rigid E-configuration [6] [8]. This combination of rigid and flexible elements creates a specific three-dimensional arrangement that is important for the compound's biological activity [6] [8].

The two aromatic rings in pyrrobutamine orient themselves to minimize steric interactions while maintaining favorable electronic distributions [8]. The preferred conformation places these rings at an optimal distance from the basic nitrogen center, which is believed to be crucial for receptor binding [6] [8]. Studies have suggested that an optimal distance of 5-6 Å between the aromatic rings and the tertiary amine is important for effective interaction with histamine receptors [6].

Conformational analysis techniques, including molecular modeling and spectroscopic methods, have been employed to investigate the energy landscape of pyrrobutamine's possible conformations [8] [9]. These studies have helped identify the lowest energy conformers and understand the barriers to conformational interconversion, providing insights into the dynamic behavior of the molecule in solution [8] [9].

Physical Properties

Molecular Weight and Elemental Composition

Pyrrobutamine has a molecular weight of 311.85 g/mol, which is derived from its molecular formula C₂₀H₂₂ClN [1] [3]. The elemental composition of pyrrobutamine reflects the relative proportions of each element in the molecule [3]. Carbon constitutes the largest portion at 77.03% of the molecular mass, followed by hydrogen at 7.11%, chlorine at 11.37%, and nitrogen at 4.49% [3] [5].

This elemental composition is consistent with the structural features of pyrrobutamine, including its aromatic rings, pyrrolidine heterocycle, and chlorine substituent [1] [3]. The precise molecular weight and elemental composition are important parameters for analytical identification and quality control of pyrrobutamine in pharmaceutical preparations [3] [5].

Table 4: Molecular Weight and Elemental Composition of Pyrrobutamine

| Element | Percentage Composition |

|---|---|

| Carbon | 77.03% |

| Hydrogen | 7.11% |

| Chlorine | 11.37% |

| Nitrogen | 4.49% |

| Molecular Weight | 311.85 g/mol |

The molecular weight of pyrrobutamine places it in the mid-range of small molecule pharmaceutical compounds [1] [3]. This molecular weight influences various physicochemical properties, including solubility, diffusion coefficients, and membrane permeability [3] [5]. The elemental composition provides a fingerprint that can be used for identification and purity assessment through techniques such as elemental analysis [3].

Melting and Boiling Points

Pyrrobutamine exhibits interesting thermal behavior, with distinct melting and boiling points that reflect its molecular structure and intermolecular forces [5] [10]. In its free base form, pyrrobutamine initially exists as an oily liquid that, upon standing, crystallizes with a melting point of 48-49°C [5]. This relatively low melting point suggests moderate intermolecular forces in the crystalline state [5] [10].

The boiling point of pyrrobutamine has been determined to be 190-195°C at a reduced pressure of 0.3 mmHg [5]. This high boiling point under reduced pressure indicates strong intermolecular forces, consistent with the presence of aromatic rings and potential for π-π stacking interactions [5] [10].

It is noteworthy that the phosphate salt of pyrrobutamine exhibits different thermal properties compared to the free base [5] [7]. The diphosphate salt has a significantly higher melting point of 129.5-130°C, reflecting the ionic interactions and stronger intermolecular forces present in the salt form [5] [7].

The thermal properties of pyrrobutamine are important considerations for pharmaceutical processing, formulation, and storage stability [5] [10]. The melting and boiling points provide insights into the physical state of the compound under various conditions and influence the selection of appropriate manufacturing processes [5].

Density and Refractive Index

The density of pyrrobutamine has been experimentally determined to be 1.1052 g/cm³ at 25°C [5] [10]. This value reflects the molecular packing efficiency in the liquid state and is influenced by the molecular structure, including the presence of aromatic rings and the chlorine substituent [5] [10].

The refractive index of pyrrobutamine has been reported to be in the range of 1.595-1.600, which is relatively high compared to many organic compounds [10] [12]. This high refractive index is consistent with the presence of aromatic rings and the chlorine atom, which contribute to increased polarizability and light-bending properties [10] [12].

Both density and refractive index are important physical parameters for the identification and characterization of pyrrobutamine [5] [10]. These properties can be used as quality control parameters in pharmaceutical manufacturing and can provide insights into the purity of the compound [5] [12].

The relationship between density, refractive index, and molecular structure has been studied for pyrrobutamine and related compounds [10] [12]. These studies have shown correlations between structural features, such as aromatic content and halogen substitution, and the resulting physical properties [10] [12]. Such structure-property relationships are valuable for predicting the behavior of structural analogs and designing compounds with desired physical characteristics [10].

Solubility Parameters in Various Solvents

The solubility of pyrrobutamine varies significantly across different solvents, reflecting its molecular structure and the balance between polar and nonpolar regions within the molecule [5] [10]. Understanding these solubility parameters is crucial for pharmaceutical formulation and processing [5].

In its free base form, pyrrobutamine shows limited solubility in water but is soluble in various organic solvents, particularly those of intermediate polarity [5] [10]. The phosphate salt form exhibits enhanced water solubility, with reports indicating that the warm water solubility can reach up to 10% [5]. At physiological conditions (pH 7.4, 37.5°C), the solubility in water has been measured at approximately 271.3 mg/L [10].

Table 5: Solubility Parameters of Pyrrobutamine in Various Solvents

| Solvent | Solubility |

|---|---|

| Water (warm) | 10% (as phosphate salt) |

| Water (pH 7.4, 37.5°C) | 271.3 mg/L |

| Alcohol (25°C) | 5% (as phosphate salt) |

| Chloroform | Practically insoluble (as phosphate salt) |

| Ether | Practically insoluble (as phosphate salt) |

| Dichloromethane | Soluble |

The solubility in alcohols is moderate, with reports indicating approximately 5% solubility at 25°C for the phosphate salt [5]. In contrast, the phosphate salt is practically insoluble in nonpolar solvents such as chloroform and ether [5]. The free base form shows greater solubility in dichloromethane, consistent with its more lipophilic character [10].

The pH-dependent solubility profile of pyrrobutamine is influenced by the basic pyrrolidine nitrogen, which can be protonated under acidic conditions [5] [10]. This protonation enhances water solubility at lower pH values, a property that is relevant for understanding the behavior of the compound in biological systems with varying pH environments [5] [10].

Solubility parameters are critical for pharmaceutical development, as they influence drug formulation strategies, bioavailability, and the selection of appropriate delivery systems [5] [10]. The diverse solubility profile of pyrrobutamine across different solvents provides flexibility in formulation approaches and processing methods [5].

Structural Comparison with Related Antihistamine Compounds

Pyrrobutamine belongs to the alkylamine class of antihistamines and shares structural similarities with several other compounds in this therapeutic category [6] . A comparative analysis of these structures reveals important similarities and differences that contribute to their respective pharmacological profiles [6] .

When compared to diphenhydramine, a widely used antihistamine, pyrrobutamine shows distinct structural differences . While both compounds contain aromatic rings, pyrrobutamine features a pyrrolidine ring instead of the dimethylaminoethanol group found in diphenhydramine . Additionally, pyrrobutamine contains a chlorine substituent on one of its aromatic rings and incorporates a butene chain with a double bond, which is absent in diphenhydramine .

Chlorpheniramine, another important antihistamine, shares the chlorophenyl group feature with pyrrobutamine but differs in its core structure . Chlorpheniramine contains a pyridine ring and a dimethylaminopropyl chain, creating a different three-dimensional arrangement compared to the pyrrolidine-butene-diaryl system of pyrrobutamine .

Table 6: Structural Comparison of Pyrrobutamine with Related Antihistamine Compounds

| Antihistamine | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| Pyrrobutamine | C₂₀H₂₂ClN | 311.85 | Pyrrolidine ring, chlorophenyl group, phenyl group, butene chain |

| Diphenhydramine | C₁₇H₂₁NO | 255.36 | Diphenylmethane structure, dimethylaminoethanol group |

| Chlorpheniramine | C₁₆H₁₉ClN₂ | 274.79 | Pyridine ring, chlorophenyl group, dimethylaminopropyl chain |

| Promethazine | C₁₇H₂₀N₂S | 284.42 | Phenothiazine ring system, dimethylaminoisopropyl side chain |

Promethazine represents a structurally more divergent antihistamine, featuring a phenothiazine ring system and a dimethylaminoisopropyl side chain . This tricyclic structure differs significantly from the more open architecture of pyrrobutamine . The presence of a sulfur atom in promethazine also introduces different electronic properties compared to the all-carbon and nitrogen framework of pyrrobutamine .

Despite these structural differences, all these compounds share the common feature of a basic nitrogen atom positioned at an optimal distance from aromatic rings [6] . This spatial arrangement is believed to be crucial for interaction with histamine receptors [6]. The distance between the basic nitrogen and the aromatic centers in pyrrobutamine (approximately 5-6 Å) aligns with the pharmacophore model established for effective antihistamine activity [6].

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Related CAS

93777-57-2 (naphthalene disulfonate salt/solvate)